2-((1R,5S,6s)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid
Overview
Description
2-((1R,5S,6s)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development.
Scientific Research Applications
Synthetic Organic Chemistry
The compound finds large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
Deprotection of Amino Acids and Peptides
The compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures . A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described . The ionic liquid had low viscosity, high thermal stability, and demonstrated a beneficial effect .
Drug Design
The compound is actively used in drug design . The 3-azabicyclo[3.1.0]hexane (3-ABH) derivatives are heterocyclic systems often present in molecules capable of acting on various biological targets .
Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives
The compound is used in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives . A stereoselective synthesis of either exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates by dirhodium(II)-catalyzed cyclopropanation with ethyl diazoacetate under low catalyst loadings is described .
Biological Studies
The compound is used in biological studies . The objectives of the work were to test synthesized compounds for drug likeness in silico, to evaluate their effect on growth rate, cell cycle, and actin cytoskeleton transformations in a model of immortalized and transformed fibroblasts .
Synthesis of 3-Azabicyclo Hexane Derivatives
The compound is used in the synthesis of 3-azabicyclo hexane derivatives . This gram-scale cyclopropanation reaction of maleimides provides a wide spectrum of 3-azabicyclo hexane derivatives in high yields and diastereoselectivities .
properties
IUPAC Name |
2-[(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-5-8-7(4-10(14)15)9(8)6-13/h7-9H,4-6H2,1-3H3,(H,14,15)/t7?,8-,9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABCRTNBUJAXAL-CBLAIPOGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901129638 | |
Record name | (1α,5α,6α)-3-[(1,1-Dimethylethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901129638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1401464-08-1 | |
Record name | (1α,5α,6α)-3-[(1,1-Dimethylethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901129638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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